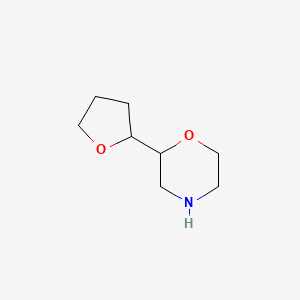

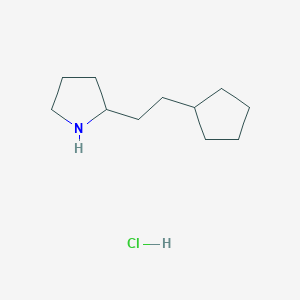

![molecular formula C16H10FN B1458954 9-Fluoro-11H-benzo[a]carbazole CAS No. 1041143-65-0](/img/structure/B1458954.png)

9-Fluoro-11H-benzo[a]carbazole

Vue d'ensemble

Description

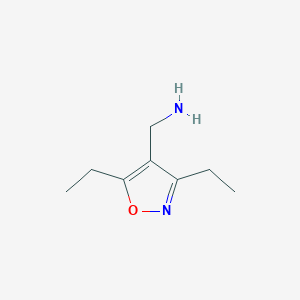

9-Fluoro-11H-benzo[a]carbazole is a derivative of 11H-benzo[a]carbazole . The parent compound, 11H-benzo[a]carbazole, has a molecular formula of C16H11N and a molecular weight of 217.2652 .

Molecular Structure Analysis

The molecular structure of 11H-benzo[a]carbazole, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and orientation .Applications De Recherche Scientifique

Crystal Structures and Molecular Interactions

Research on derivatives of 9H-carbazole, including fluoro-substituted variants, focuses on understanding their crystal structures and molecular interactions. For instance, studies on 9-[(E)-2-(4-fluorophenyl)vinyl]-9H-carbazole have revealed unique packing modes in crystals influenced by van der Waals forces and weak C-H...X interactions. These structural insights are vital for designing materials with specific optical and electronic properties (Kubicki, Prukała, & Marciniec, 2007).

Photophysical Properties

The photophysical properties of carbazole derivatives, such as their solvatofluorochromism, dual fluorescence, and aggregation-induced emission, are subject to extensive research. These properties are crucial for applications in optoelectronics and sensing. Highly conjugated imides based on benzo[k]fluoranthene and carbazole have shown remarkable solvatofluorochromism and aggregation-induced emission, which are promising for developing advanced luminescent materials (Katayama et al., 2019).

Aggregation-Induced Emission

Carbazole derivatives containing fluoro-benzene units have demonstrated aggregation-induced emission properties. This phenomenon is particularly interesting for the development of materials with tunable emission characteristics for optoelectronic devices and sensors. The study of such compounds can lead to innovations in solid-state lighting and displays (Zhu et al., 2018).

Chemical Synthesis and Catalysis

The synthesis of 11H-benzo[a]carbazoles, including fluorinated derivatives, has been enhanced by copper-catalyzed methods. These synthetic strategies are foundational for producing complex organic compounds used in medicinal chemistry and material science. Efficient synthesis routes enable the exploration of new chemical entities with potential applications in drug discovery and the development of functional materials (Xie, Ling, & Fu, 2012).

Antitumor Agents

The structural motif of benzo[a]carbazole, including its fluoro-substituted derivatives, has been investigated for antitumor activity. Novel 11H-benzo[a]carbazole-5-carboxamide derivatives have shown potent antitumor activities in vitro and in vivo against various cancer cell lines, highlighting the potential of these compounds as therapeutic agents (Wang et al., 2011).

Safety and Hazards

The safety data sheet for the parent compound, 11H-benzo[a]carbazole, indicates that it causes skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

9-fluoro-11H-benzo[a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZOLAGGBRCZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)

![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)

![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)